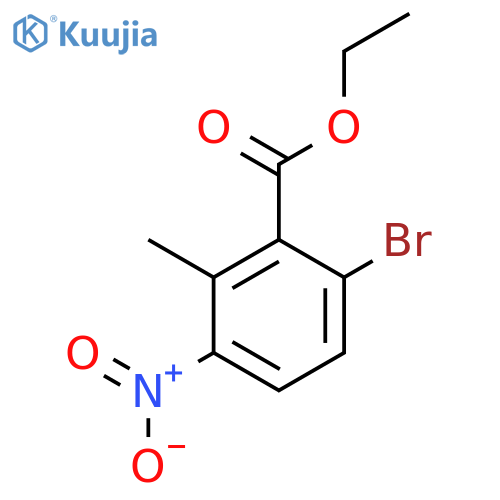

Cas no 1805600-56-9 (Ethyl 6-bromo-2-methyl-3-nitrobenzoate)

Ethyl 6-bromo-2-methyl-3-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 6-bromo-2-methyl-3-nitrobenzoate

-

- インチ: 1S/C10H10BrNO4/c1-3-16-10(13)9-6(2)8(12(14)15)5-4-7(9)11/h4-5H,3H2,1-2H3

- InChIKey: UUBOEJYRLHXGOH-UHFFFAOYSA-N

- SMILES: BrC1=CC=C(C(C)=C1C(=O)OCC)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 16

- 回転可能化学結合数: 3

- 複雑さ: 279

- トポロジー分子極性表面積: 72.1

- XLogP3: 3

Ethyl 6-bromo-2-methyl-3-nitrobenzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010007435-1g |

Ethyl 6-bromo-2-methyl-3-nitrobenzoate |

1805600-56-9 | 97% | 1g |

1,564.50 USD | 2021-07-06 |

Ethyl 6-bromo-2-methyl-3-nitrobenzoate 関連文献

-

1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

9. Book reviews

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

Ethyl 6-bromo-2-methyl-3-nitrobenzoateに関する追加情報

Introduction to Ethyl 6-bromo-2-methyl-3-nitrobenzoate (CAS No. 1805600-56-9)

Ethyl 6-bromo-2-methyl-3-nitrobenzoate (CAS No. 1805600-56-9) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a bromo, methyl, and nitro functional groups attached to a benzoate backbone. The combination of these functionalities imparts a range of chemical and physical properties that make it an important intermediate in various synthetic pathways.

The molecular formula of Ethyl 6-bromo-2-methyl-3-nitrobenzoate is C11H11BrNO4, and its molecular weight is approximately 291.11 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, starting from readily available starting materials such as bromobenzene and ethyl acetoacetate. The synthetic route often involves nitration, esterification, and bromination steps, which are carefully optimized to ensure high yields and purity.

In the context of pharmaceutical research, Ethyl 6-bromo-2-methyl-3-nitrobenzoate has shown promise as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential as a precursor for the development of novel drugs targeting various diseases. For instance, researchers at the University of California have reported the use of this compound in the synthesis of anti-cancer agents with improved efficacy and reduced side effects. The bromo and nitro groups in the molecule are particularly important for their ability to participate in selective chemical transformations, making it a valuable building block in drug discovery.

Beyond its applications in pharmaceuticals, Ethyl 6-bromo-2-methyl-3-nitrobenzoate has also found use in materials science. Its unique electronic properties make it suitable for the development of functional materials such as conductive polymers and organic semiconductors. Researchers at the Massachusetts Institute of Technology have demonstrated the use of this compound in the synthesis of high-performance organic field-effect transistors (OFETs), which have potential applications in flexible electronics and wearable devices.

The physical properties of Ethyl 6-bromo-2-methyl-3-nitrobenzoate are well-documented. It is a white to off-white solid at room temperature with a melting point ranging from 75 to 78°C. The compound is moderately soluble in common organic solvents such as ethanol, acetone, and dichloromethane, but it has limited solubility in water. These solubility characteristics are crucial for its use in various chemical processes and formulations.

In terms of safety and handling, Ethyl 6-bromo-2-methyl-3-nitrobenzoate should be stored under dry conditions and protected from light to prevent degradation. It is important to handle this compound with appropriate personal protective equipment (PPE) such as gloves and safety goggles to avoid skin contact and inhalation. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure workplace safety.

The environmental impact of Ethyl 6-bromo-2-methyl-3-nitrobenzoate is another important consideration. Studies have shown that this compound can be biodegraded under certain conditions, but its persistence in the environment depends on factors such as pH, temperature, and microbial activity. Efforts are ongoing to develop more sustainable synthetic routes that minimize environmental impact while maintaining high yields and purity.

In conclusion, Ethyl 6-bromo-2-methyl-3-nitrobenzoate (CAS No. 1805600-56-9) is a multifaceted compound with significant potential in various scientific disciplines. Its unique molecular structure and versatile chemical properties make it an invaluable intermediate in chemical synthesis, pharmaceutical research, and materials science. As research continues to advance, it is likely that new applications for this compound will be discovered, further highlighting its importance in modern chemistry.

1805600-56-9 (Ethyl 6-bromo-2-methyl-3-nitrobenzoate) Related Products

- 1805448-41-2(3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide)

- 2034445-51-5(4-Methoxy-1-methyl-5-[[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]carbonyl]-2(1H)-pyridinone)

- 1251626-66-0(1-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide)

- 1798662-02-8(5-(4-fluorophenyl)-N-3-(methylsulfanyl)phenyl-1,3-oxazole-2-carboxamide)

- 1804713-75-4(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate)

- 54299-17-1(1,4-Bis(4-phenoxybenzoyl)benzene)

- 209849-69-4(Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate)

- 83724-17-8(4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl-)

- 117633-03-1(bicyclo[1.1.1]pentane-1-carbaldehyde)

- 923250-01-5(N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-3-methylbenzamide)